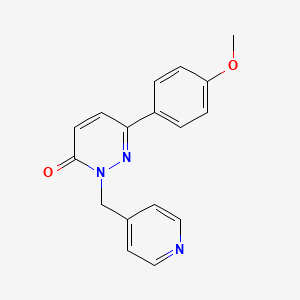
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one, also known by its CAS number 23338-42-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H21N3O3
- Molecular Weight : 399.4418 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 598°C at 760 mmHg
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been reported to reduce the levels of TNF-alpha and IL-6 in cell cultures, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : IC50 values indicate potent growth inhibition.
- A549 (Lung Cancer) : Exhibits significant antitumor activity with IC50 values comparable to standard chemotherapeutics.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It has been suggested that it binds to specific receptors, modulating their activity and influencing signal transduction pathways.
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo:
-
In Vitro Studies :
- A study conducted on MCF-7 cells showed an IC50 value of approximately 0.5 µM, indicating high potency against breast cancer cells.
- Another study on A549 cells reported an IC50 value of 0.8 µM, suggesting effective inhibition of lung cancer cell proliferation.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological properties compared to similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)pyridazine | Lacks pyridinylmethyl group | Lower activity |
| 6-(Pyridin-4-ylmethyl)thio-pyridazine | Lacks methoxyphenyl group | Different reactivity |
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-4-2-14(3-5-15)16-6-7-17(21)20(19-16)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWPRCADWZABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













